4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Description
4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class of chemicals. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-4-6-13(7-5-12)15-11-16(22-19(20)21-15)14-8-9-17(23-2)18(10-14)24-3/h4-11H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUBYCKFLJDAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. One common method includes:
Starting Materials: 3,4-Dimethoxybenzaldehyde, 4-Methylbenzaldehyde, and guanidine hydrochloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Procedure: The aldehydes are mixed with guanidine hydrochloride in ethanol, and sodium ethoxide is added to the mixture. The reaction mixture is then heated under reflux for several hours until the formation of the pyrimidine ring is complete.
Purification: The product is typically purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the methyl group on the phenyl ring.
4-(3,4-Dimethoxyphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine: Contains a chlorine substituent instead of a methyl group.
4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Contains an additional methoxy group on the phenyl ring.
Uniqueness
4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the specific combination of methoxy and methyl substituents on the aromatic rings
Biological Activity
4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure features two aromatic rings substituted with methoxy and methyl groups, which significantly influence its chemical reactivity and biological properties.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.37 g/mol
- CAS Number : 1326708-37-5
Synthesis
The synthesis of 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. A common method includes:
-
Starting Materials :
- 3,4-Dimethoxybenzaldehyde
- 4-Methylbenzaldehyde
- Guanidine hydrochloride
-
Reaction Conditions :
- Conducted in ethanol with sodium ethoxide as a base under reflux conditions.
-
Purification :
- The product is purified through recrystallization from suitable solvents like ethanol or methanol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. It has been shown to exhibit:
- Antitumor Properties : The compound may inhibit certain enzymes involved in cell proliferation, leading to reduced cancer cell viability.
- Enzyme Inhibition : Similar compounds have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thereby affecting cancer cell replication .
Case Studies and Research Findings
- Antiproliferative Activity :
- Target Enzymes :
- In Vivo Studies :
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
